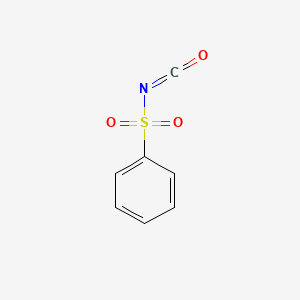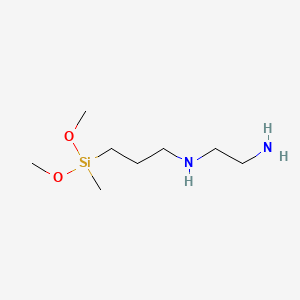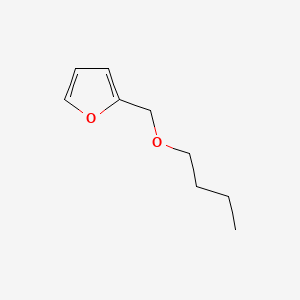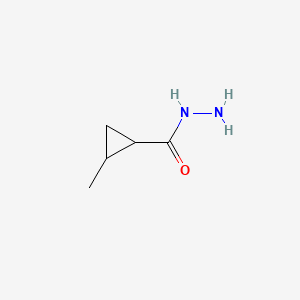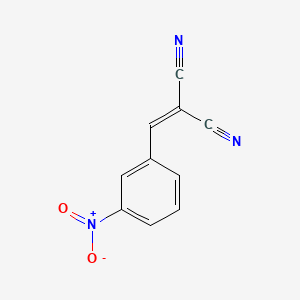
(3-Nitrobenzylidene)malononitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of (3-Nitrobenzylidene)malononitrile and its derivatives involves various chemical reactions, highlighting the compound's versatility. For instance, a domino reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with 2-(1-phenylethylidene)- and 2-(1-phenylpropylidene)malononitriles under mild conditions leads to the formation of functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans, showcasing a rare [1,5] sigmatropic shift of the nitro group (Korotaev, Barkov, & Sosnovskikh, 2013). Another study highlights the general and transition-metal-free synthesis of carbazol-4-amine derivatives through a reaction of 3-nitroindoles with alkylidene malononitriles, demonstrating the compound's role in constructing the carbazol-4-amine motif (Cao et al., 2018).
Molecular Structure Analysis
The molecular structure of (3-Nitrobenzylidene)malononitrile derivatives has been extensively studied, with X-ray diffraction analysis providing insight into their crystal structures. Research on N-(4-nitrobenzylidene)-o-fluoroamine and N-(3-nitrobenzylidene)-p-fluoroamine revealed their structural characteristics and suggested their potential nonlinear optical (NLO) behavior due to nonzero microscopic first hyperpolarizabilities (Karakas et al., 2005).
Chemical Reactions and Properties
(3-Nitrobenzylidene)malononitrile undergoes various chemical reactions, leading to the synthesis of novel compounds. For instance, reactions between nitrostyrenes and excess malononitrile have been utilized for the synthesis of 3-aryl-2,6-dicyano-5-methylanilines, suggesting a mechanism involving the formation of aromatic products (Adib et al., 2010).
Physical Properties Analysis
The physical properties of (3-Nitrobenzylidene)malononitrile derivatives, such as solvatochromic behavior and transparency in the visible region, are crucial for their application in various fields. The study on N-(4-nitrobenzylidene)-o-fluoroamine and N-(3-nitrobenzylidene)-p-fluoroamine showcases these properties and their relevance to NLO applications (Karakas et al., 2005).
Chemical Properties Analysis
The chemical properties of (3-Nitrobenzylidene)malononitrile derivatives, such as their reactivity and the formation of complex molecules through reactions with other compounds, are integral to their application in synthetic chemistry. The formation of 4-arylamino-3-methoxycinnoline 1-oxides from N-o-nitrobenzylideneanilines highlights the compound's versatility in synthetic applications (Johnston et al., 1987).
Aplicaciones Científicas De Investigación
Reactions and Properties
(3-Nitrobenzylidene)malononitrile, a derivative of benzylidene malononitrile, exhibits various chemical properties and reactions. Studies have shown that benzylidene malononitriles form adducts with amines, n-butanethiol, Grignard reagents, hydrazoic acid, hydrogen cyanide, salts of certain transition elements, and trialkylphosphines. They also react with hypochlorite, water, oxidizing, and reducing agents (Jones & Israel, 1970).
Synthesis Applications
The synthesis of new benzylidenemalononitriles through reactions like the SNAr reaction has been explored for producing various compounds. For instance, the reaction of 4-fluoro-3-nitrobenzylidene malononitrile with piperidine and 1-naphthol yields addition-elimination products, which can be extended to produce other 3,4-disubstituted benzylidenemalononitriles (Dell, Bloxham & Smith, 1994).
Medicinal Chemistry
Aromatic malononitriles, including 2-(3-hydroxy-4-nitrobenzylidene)malononitrile, have been reported to improve the resistance of insulin-producing beta-cells to oxidants and inflammatory cytokines. These compounds promote nuclear accumulation of the Nrf2 transcription factor and expression of cytoprotective genes, highlighting their potential therapeutic applications (Turpaev & Welsh, 2016).
Biochemical Research
Studies have demonstrated that 4-nitrobenzylidene malononitrile reduces apoptosis-mediated liver injury in mice. This finding suggests its potential application in developing new therapeutic modalities to reduce apoptosis-mediated liver damage (Vanichkin et al., 2002).
Cancer Research
Substituted malononitriles, such as p-nitrobenzal-malononitrile, have shown effects on the retardation of the growth of transplanted tumors in mice, indicating their potential application in cancer research and therapy (Gal, Fung & Greenberg, 1952).
Material Science
In material science, the reversible conductance transitions at the molecular scale in a complex of 3-nitrobenzal malononitrile and 1, 4-phenylenediamine have been demonstrated. This property is significant for the development of molecular-scale electronic devices (Gao et al., 2000).
Pharmaceutical Research
4-Nitrobenzylidene malononitrile (AG1714) has been shown to reduce chemotherapy toxicity without impairing efficacy in mice, suggesting its potential application in improving chemotherapy by allowing dose intensification (Novogrodsky et al., 1998).
Safety and Hazards
“(3-Nitrobenzylidene)malononitrile” is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It is advised to handle it with protective gloves/clothing/eye protection/face protection and to avoid breathing its dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .
Direcciones Futuras
The future directions of “(3-Nitrobenzylidene)malononitrile” research could involve exploring its applications in pharmaceutical industries, pharmacology, biotech, specialty chemicals, perfumery, and for fluorescence-based assay to determine methane . Additionally, the development of more efficient and green synthesis methods could be a focus .
Propiedades
IUPAC Name |
2-[(3-nitrophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O2/c11-6-9(7-12)4-8-2-1-3-10(5-8)13(14)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMJZLGIKHAOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182511 | |
| Record name | Malononitrile, (m-nitrobenzylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Nitrobenzylidene)malononitrile | |
CAS RN |
2826-32-6 | |
| Record name | 3-Nitrobenzylidenemalononitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2826-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Nitrobenzylidene)malononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Nitrobenzylidene)malononitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=491 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malononitrile, (m-nitrobenzylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Malononitrile, (m-nitrobenzylidene)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-Nitrobenzylidene)malononitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G88X87U5GN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a simple and efficient method to synthesize (3-nitrobenzylidene)malononitrile?
A1: (3-Nitrobenzylidene)malononitrile can be synthesized using a microwave-assisted Knoevenagel condensation reaction. This method involves reacting 3-nitrobenzaldehyde with malononitrile in the presence of ammonium acetate (NH4OAc) as a catalyst. [] This reaction proceeds under solvent-free conditions using microwave irradiation, resulting in a faster reaction rate, milder conditions, and higher yields compared to traditional methods. [] This approach aligns with green chemistry principles by minimizing waste and the use of volatile organic compounds. [] You can find more details about this synthesis in the paper titled "Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles" by clicking .
Q2: Has (3-nitrobenzylidene)malononitrile demonstrated any biological activity?
A2: While (3-nitrobenzylidene)malononitrile itself wasn't tested for antimicrobial activity in the cited research, a series of closely related arylidene-malononitriles, synthesized through the same microwave-assisted Knoevenagel condensation method, were evaluated for their antibacterial and antifungal properties. [] This suggests that (3-nitrobenzylidene)malononitrile, with its similar structure, could also be a candidate for further investigation in terms of potential biological activities. The paper "Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles" provides more details on the antimicrobial screening of these compounds and can be accessed .
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



